molecular formula C9H11NO B2373153 5,6,7,8-Tetrahydroquinolin-4-ol CAS No. 58596-31-9

5,6,7,8-Tetrahydroquinolin-4-ol

Cat. No.: B2373153
CAS No.: 58596-31-9
M. Wt: 149.193
InChI Key: ZGJDQLDCBPXGGF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-4-ol is a chemical compound that belongs to the quinoline family. . It is characterized by its unique structure, which includes a tetrahydroquinoline core with a hydroxyl group at the 4-position.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound exhibits significant biological activities, including antiproliferative and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-4-ol indicates that it is associated with certain hazards. The hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Research on 5,6,7,8-Tetrahydroquinolin-4-ol and its derivatives is ongoing, with a focus on their synthesis and biological activity . These compounds have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-quinolones with appropriate reagents under specific conditions. For example, 4-Hydroxy-6-methylquinolin-2(1H)-one reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize homogeneous and heterogeneous acid-catalyzed processes, as well as transition metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinolines, which have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its antiproliferative effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-Tetrahydroquinolin-4-ol include:

  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 4-Hydroxy-6-methylquinolin-2(1H)-one
  • 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydroxyl group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDQLDCBPXGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-31-9
Record name 1,4,5,6,7,8-hexahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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